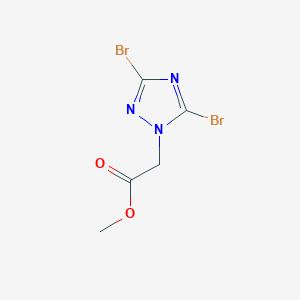

methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are organic compounds that contain a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of “methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate” and similar compounds has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate” can be represented by the SMILES stringBrc1n[nH]c(Br)n1 . This indicates that the compound contains a 1,2,4-triazole ring which is substituted at the 3 and 5 positions with bromine atoms . Chemical Reactions Analysis

Triazoles, including “methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate”, are known to participate in various chemical reactions. They can act as ligands for transition metals to create coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Aplicaciones Científicas De Investigación

Drug Discovery

1,2,4-Triazoles, including methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate, are known for their medicinal properties . They serve as core structures in the development of new drugs due to their high chemical stability and ability to mimic peptide bonds . This compound can be utilized in the synthesis of novel pharmaceuticals, particularly as a scaffold for creating anticancer agents .

Organic Synthesis

In organic chemistry, the triazole ring is a versatile intermediate. Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate can act as a precursor for synthesizing various organic compounds. It can facilitate the formation of carbon-nitrogen bonds, which are crucial in building complex organic molecules .

Polymer Chemistry

The triazole moiety is instrumental in polymer chemistry for designing polymers with specific properties . Its incorporation into polymer chains can improve the material’s thermal stability and mechanical strength, making it suitable for high-performance applications .

Supramolecular Chemistry

Due to its ability to engage in hydrogen bonding , methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate can be used in supramolecular chemistry to construct molecular assemblies . These assemblies have potential applications in the development of nanoscale devices and molecular machines .

Chemical Biology

In chemical biology, this compound can be used for bioconjugation —linking biomolecules to other structures, such as fluorescent tags, for biological imaging . This application is critical for studying biological processes at the molecular level .

Materials Science

The triazole ring’s stability and electronic properties make it suitable for creating advanced materials . Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate can be used to synthesize materials with specific optical or electronic characteristics , which are valuable in electronics and photonics .

Catalysis

Triazole derivatives can act as catalysts in various chemical reactions. They can facilitate the transfer of acyl groups, which is beneficial in the synthesis of esters and other key organic compounds .

Anticancer Research

Specifically, in anticancer research, the triazole derivatives, including our compound of interest, have shown cytotoxic activities against various cancer cell lines. This opens up possibilities for their use in targeted cancer therapies .

Mecanismo De Acción

Target of Action

Compounds with a 1,2,4-triazole core have been reported to interact with various biological targets, including enzymes and receptors .

Mode of Action

1,2,4-triazole derivatives have been known to interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring .

Biochemical Pathways

1,2,4-triazole derivatives have been reported to influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

It is reported that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

1,2,4-triazole derivatives have been reported to exhibit a range of biological activities, including cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .

Propiedades

IUPAC Name |

methyl 2-(3,5-dibromo-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3O2/c1-12-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDKZDTYFKEFBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=NC(=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Methoxyethoxy)ethoxy]phenylamine](/img/structure/B1317545.png)